molecular formula C20H21FN4O2 B12244447 4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine

4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B12244447
M. Wt: 368.4 g/mol
InChI Key: WORAIVIOPARLNG-UHFFFAOYSA-N
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Description

4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that features a combination of fluorinated aromatic rings, piperidine, oxadiazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the piperidine and pyridine moieties. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The fluorinated aromatic rings and oxadiazole moiety can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated aromatic compounds, piperidine derivatives, and oxadiazole-containing molecules. Examples include:

  • 4-(4-Fluorophenyl)piperidine
  • 1-(3-Fluoro-4-methoxyphenyl)piperidine
  • 3-(4-Methoxyphenyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 4-(5-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21FN4O2

Molecular Weight

368.4 g/mol

IUPAC Name

5-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C20H21FN4O2/c1-26-18-3-2-14(12-17(18)21)13-25-10-6-16(7-11-25)20-23-19(24-27-20)15-4-8-22-9-5-15/h2-5,8-9,12,16H,6-7,10-11,13H2,1H3

InChI Key

WORAIVIOPARLNG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)C3=NC(=NO3)C4=CC=NC=C4)F

Origin of Product

United States

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